molecular formula C8H7N5O3S B1468124 1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1267227-07-5

1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1468124
CAS No.: 1267227-07-5
M. Wt: 253.24 g/mol
InChI Key: FNBOMLOFRNALOR-UHFFFAOYSA-N
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Description

1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C8H7N5O3S and its molecular weight is 253.24 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds containing similar moieties, such as imidazole and thiazole, have been known to interact with a broad range of targets, including enzymes, receptors, and biochemical pathways .

Mode of Action

The mode of action of these compounds involves interactions with their targets, leading to changes in cellular processes. For instance, the 1,2,3-triazole ring interacts with the amino acids present in the active site of EGFR receptors involves various interactions like electrostatic interaction, Pi- anion interaction, H-bonding and Van der waals interaction . The anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute in binding to the active site of enzyme .

Biochemical Pathways

These compounds may activate or inhibit biochemical pathways, leading to various downstream effects. For example, molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Pharmacokinetics

Compounds with similar structures, such as imidazole, are known to be highly soluble in water and other polar solvents, which could impact their bioavailability .

Result of Action

The molecular and cellular effects of these compounds’ actions depend on their specific targets and modes of action. For instance, some compounds with similar structures have shown significant analgesic and anti-inflammatory activities .

Biochemical Analysis

Biochemical Properties

1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The thiazole ring in the compound is known to participate in donor-acceptor interactions, nucleophilic reactions, and oxidation reactions . These interactions can modulate the activity of enzymes and receptors, leading to changes in biochemical pathways. For instance, the compound may inhibit or activate specific enzymes, thereby influencing metabolic processes and cellular functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed that molecules containing thiazole rings can reset physiological systems differently, potentially activating or inhibiting biochemical pathways . This can lead to alterations in cell function, such as changes in cell proliferation, apoptosis, and differentiation. Additionally, the compound’s impact on gene expression can result in the upregulation or downregulation of specific genes, further affecting cellular activities.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and other interactions . This binding can result in the inhibition or activation of enzyme activity, leading to changes in biochemical pathways. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the thiazole ring can undergo various chemical reactions, which may affect the compound’s stability . Over time, the degradation products of the compound may also have different biological activities, potentially leading to changes in cellular responses. Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression. At higher doses, the compound may cause toxic or adverse effects . It is important to determine the threshold doses at which the compound transitions from being beneficial to harmful. Animal studies can provide valuable information on the dosage-dependent effects and potential toxicity of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the thiazole ring can participate in oxidation-reduction reactions, affecting the overall metabolic balance within cells. Additionally, the compound may influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cells, the compound can accumulate in specific compartments or organelles, influencing its localization and activity. Understanding the transport and distribution mechanisms of this compound can provide insights into its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of this compound can provide valuable insights into its mechanism of action and potential therapeutic uses.

Properties

IUPAC Name

1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O3S/c14-6(10-8-9-1-2-17-8)4-13-3-5(7(15)16)11-12-13/h1-3H,4H2,(H,15,16)(H,9,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBOMLOFRNALOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=O)CN2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid
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1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid
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1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid
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1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid
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1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid
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1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid

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